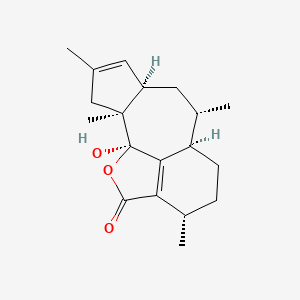

Caribenol A

描述

Structure

3D Structure

属性

分子式 |

C19H26O3 |

|---|---|

分子量 |

302.4 g/mol |

IUPAC 名称 |

(1S,2S,6R,8S,9R,12S)-1-hydroxy-2,4,8,12-tetramethyl-15-oxatetracyclo[7.6.1.02,6.013,16]hexadeca-4,13(16)-dien-14-one |

InChI |

InChI=1S/C19H26O3/c1-10-7-13-8-12(3)14-6-5-11(2)15-16(14)19(21,22-17(15)20)18(13,4)9-10/h7,11-14,21H,5-6,8-9H2,1-4H3/t11-,12-,13-,14+,18-,19+/m0/s1 |

InChI 键 |

JHCPXISTONUFKB-UUBMZHIOSA-N |

手性 SMILES |

C[C@H]1CC[C@@H]2[C@H](C[C@@H]3C=C(C[C@@]3([C@]4(C2=C1C(=O)O4)O)C)C)C |

规范 SMILES |

CC1CCC2C(CC3C=C(CC3(C4(C2=C1C(=O)O4)O)C)C)C |

同义词 |

caribenol A |

产品来源 |

United States |

Structural Elucidation Methodologies and Configurational Analysis of Caribenol a

Determination of the Caged Tricarbocyclic Core Structure

Caribenol A is distinguished by an unusual caged tricarbocyclic skeleton that was previously undescribed among natural products. researchgate.net This core structure is a complex [5-7-6] fused ring system. The initial structural hypothesis was formulated based on extensive analysis of spectroscopic data, but the novelty of the carbon framework required definitive proof. researchgate.netunizg.hr

The successful total syntheses of this compound provided further confirmation of this unique core. Synthetic strategies were specifically designed to construct the challenging [5-7-6] tricyclic skeleton. Key reactions, such as an intramolecular Diels-Alder (IMDA) reaction, were instrumental in assembling the fused ring system in a controlled manner, ultimately affirming the proposed connectivity of the core structure. nih.govacs.org Another approach utilized a Friedel-Crafts triflation to achieve the diastereoselective formation of the seven-membered ring. researchgate.net The successful synthesis and matching of the spectroscopic data of the synthetic compound with the natural isolate unequivocally confirmed the caged tricarbocyclic structure. researchgate.netacs.org

Assignment of Stereochemical Features and Absolute Configuration

With six stereocenters, the assignment of the relative and absolute stereochemistry of this compound was a significant challenge that required a multi-pronged analytical approach. unizg.hr

Nuclear Magnetic Resonance (NMR) spectroscopy was a primary tool in the initial determination of this compound's structure. measurlabs.com Comprehensive 1D (¹H and ¹³C) and 2D NMR experiments were conducted to piece together the complex connectivity of the molecule. researchgate.netresearchgate.net

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were essential for establishing the proton-proton and proton-carbon correlations within the molecule, allowing for the assembly of the carbon framework spin by spin. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provided crucial information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the six stereogenic centers. uni-muenchen.de While detailed NMR data tables are extensive, the following table summarizes key representative shifts that are characteristic of the this compound scaffold.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

|---|---|---|

| 2 | 172.5 | - |

| 3 | 84.1 | 4.85 (q, 6.9) |

| 5a | 52.3 | 2.31 (m) |

| 6 | 35.8 | 1.85 (m) |

| 9 | 136.2 | 5.33 (br s) |

| 10b | 108.4 | - |

The comparison of NMR data from synthetic this compound with that of the natural product was a critical step in verifying the total synthesis and, by extension, confirming the assigned structure. uni-muenchen.de An exact match of the spectra served as strong evidence for the correctness of the structural elucidation. uni-muenchen.de

While NMR provided a detailed picture of the molecular connectivity and relative stereochemistry, single-crystal X-ray analysis delivered the definitive and unambiguous confirmation of the molecular structure of this compound. researchgate.net This technique was instrumental in establishing the absolute configuration of the molecule. researchgate.netpku.edu.cn The successful cultivation of a suitable crystal of the natural product allowed for diffraction analysis, which provided a three-dimensional model of the molecule, confirming the novel [5-7-6] tricyclic skeleton and conclusively assigning the stereochemistry at all six stereogenic centers. researchgate.netamazonaws.com

In subsequent total syntheses of this compound, X-ray crystallography was repeatedly used to confirm the structures of key intermediates or the final synthetic product. unizg.hruni-muenchen.de This not only validated the synthetic route but also re-confirmed the structure of the natural product itself, providing an unshakeable foundation for its assigned structure. nih.govnih.gov

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) established the molecular formula as C₁₉H₂₆O₃. chemspider.com This information was critical in the early stages of the structural elucidation process, providing the basis from which the degrees of unsaturation could be calculated, guiding the interpretation of NMR and other spectroscopic data. The monoisotopic mass was determined to be 302.188195, which is consistent with the proposed structure. chemspider.com Analysis of the fragmentation patterns observed in the mass spectrum can also provide valuable clues about the underlying structure, although for a complex caged molecule like this compound, interpretation can be challenging.

X-ray Crystallographic Studies for Definitive Structural Confirmation

Advanced Spectroscopic and Chiroptical Methods in Structural Elucidation

In addition to the foundational techniques of NMR, X-ray crystallography, and mass spectrometry, advanced spectroscopic methods play a crucial role in the structural elucidation of complex chiral molecules. researchgate.net Chiroptical methods, such as Electronic Circular Dichroism (ECD), are particularly powerful for determining the absolute configuration of chiral compounds in solution. rsc.orgnih.gov

For this compound and related natural products, chiroptical spectroscopy provides data that can be compared with computationally predicted spectra. osti.govtum.de By calculating the theoretical ECD spectrum for a proposed absolute configuration using methods like time-dependent density functional theory (TD-DFT) and finding a match with the experimental spectrum, the absolute configuration can be confidently assigned. While the definitive structure of this compound was ultimately secured by X-ray analysis, chiroptical data serves as a vital and often complementary technique, especially when suitable crystals for X-ray diffraction cannot be obtained. researchgate.netacs.org

Biosynthetic Hypotheses and Proposed Pathways of Caribenol a

Postulated Biosynthetic Origins from Marine Sources

Caribenol A was first isolated from the Caribbean soft coral Pseudopterogorgia elisabethae. uni-muenchen.deunizg.hrthieme-connect.com This gorgonian octocoral is a rich source of diverse secondary metabolites, particularly diterpenoids and norditerpenoids, which are thought to play a role in chemical defense. nio.res.in The biosynthesis of such complex molecules in marine invertebrates is often attributed not to the host organism itself, but to its symbiotic microbial partners, which can include bacteria, fungi, or cyanobacteria. scispace.comrsc.orgnsf.gov

It is hypothesized that the biosynthesis of this compound begins from the general terpenoid pathway. The universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), is the likely starting point. The biogenesis of the characteristic norditerpenoid structure of this compound, which is missing one carbon atom from a typical diterpene skeleton, is postulated to occur via the oxidative cleavage of a diterpene intermediate.

The proposed biosynthetic origin is summarized below:

| Precursor | Originating Organism (Hypothesized) | Resulting Class |

| Geranylgeranyl Pyrophosphate (GGPP) | Pseudopterogorgia elisabethae or its microbial symbionts | Diterpenoid Intermediate |

| Diterpenoid Intermediate | Pseudopterogorgia elisabethae or its microbial symbionts | Norditerpenoid (this compound) |

Mechanistic Projections for Key Biosynthetic Transformations

The proposed biosynthetic pathway for this compound involves several key transformations to construct its unique [5-7-6] tricyclic core and the functionalized γ-hydroxybutenolide moiety. These projections are largely informed by biomimetic steps successfully employed in various total synthesis campaigns. researchgate.netbibliotekanauki.pllookchem.com

Formation of the Tricyclic Skeleton: The construction of the fused ring system is likely initiated by a terpene cyclase enzyme. This enzyme would catalyze the intricate cyclization of the linear precursor, GGPP, or a derivative thereof. The formation of the seven-membered ring fused to a five- and six-membered ring could proceed through a series of carbocation-mediated cyclizations and rearrangements, a common strategy in terpenoid biosynthesis. researchgate.net Synthetic approaches have utilized intramolecular Diels-Alder reactions thieme-connect.comlookchem.com and Friedel-Crafts triflation unizg.hrnih.govacs.org to assemble this core, suggesting that the biosynthetic pathway might involve an enzyme-catalyzed process that mimics the transition state of these powerful chemical reactions.

Formation of the γ-Hydroxybutenolide Moiety: A critical feature of this compound is its γ-hydroxybutenolide ring. It is widely postulated that this moiety arises from the late-stage oxidation of a furan (B31954) ring present in a biosynthetic intermediate. unizg.hrresearchgate.net This type of transformation has been replicated in the laboratory, termed a "biomimetic oxidation," lending support to the hypothesis. bibliotekanauki.pllookchem.comorganic-chemistry.org The reaction would likely be catalyzed by a monooxygenase or a similar oxidizing enzyme, which installs the hydroxyl group at the C5 position of the furanone ring.

A plausible, though hypothetical, sequence of key biosynthetic steps is outlined in the table below.

| Step | Proposed Transformation | Key Intermediate Structures (Illustrative) | Plausible Enzyme Class |

| 1 | Cyclization Cascade | Linear Geranylgeranyl Pyrophosphate → Tricyclic Diterpene Intermediate | Terpene Cyclase |

| 2 | Oxidative Cleavage | Tricyclic Diterpene → Norditerpene Intermediate (with furan moiety) | Oxidoreductase / P450 Monooxygenase |

| 3 | Furan Oxidation | Norditerpene Intermediate → this compound | Monooxygenase / Dioxygenase |

Experimental Approaches to Biosynthetic Pathway Elucidation

While the precise biosynthetic pathway of this compound has not been experimentally verified, several established techniques could be employed to elucidate its formation in P. elisabethae or its symbionts. rsc.org These approaches are fundamental to the field of natural product biosynthesis. nih.govbiorxiv.org

Isotopic Labeling Studies: This classic method involves feeding the producing organism with precursors enriched with stable or radioactive isotopes (e.g., ¹³C-labeled acetate (B1210297), ¹⁴C-labeled mevalonate). The location of the labels in the final isolated this compound molecule is then determined using NMR spectroscopy or mass spectrometry. This provides direct evidence of the precursor units and the way they are assembled into the carbon skeleton.

Genomic and Transcriptomic Analysis: Modern 'omics' approaches are powerful tools for pathway discovery. nih.gov By sequencing the genome of the host coral and the metagenome of its associated microbial community, researchers can search for biosynthetic gene clusters (BGCs). frontiersin.org Specifically, they would look for genes encoding terpene cyclases, oxidoreductases (like P450s), and other enzymes typically involved in diterpenoid biosynthesis. Comparing the transcriptomes (expressed genes) of producing versus non-producing organisms or conditions can further pinpoint the relevant BGC.

Heterologous Expression and Biochemical Assays: Once candidate genes are identified, they can be cloned and expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. biorxiv.org The resulting recombinant enzymes can then be purified and their activity tested in vitro with proposed substrate intermediates. This allows for the definitive confirmation of each enzyme's function and the step-by-step reconstruction of the biosynthetic pathway.

| Experimental Method | Objective | Expected Outcome |

| Isotopic Labeling | To trace the carbon skeleton's origin. | Confirmation of GGPP as a precursor and the cyclization pattern. |

| Genome/Transcriptome Mining | To identify the genes responsible for biosynthesis. | Discovery of a putative this compound biosynthetic gene cluster (BGC). |

| Heterologous Expression | To verify the function of individual biosynthetic enzymes. | In vitro reconstitution of key biosynthetic steps, confirming the pathway. |

Total Synthesis of Caribenol A: Strategies and Methodological Innovations

Retrosynthetic Disconnections and Initial Synthetic Endeavors

The journey towards the total synthesis of Caribenol A commences with a critical analysis of its structure to identify strategic bond disconnections, a process known as retrosynthesis. researchgate.netbibliotekanauki.pl A common retrosynthetic approach for this compound involves disconnecting the tetracyclic framework to a key tricyclic [5-7-6] intermediate. acs.orgnih.gov This core structure is often targeted through cycloaddition reactions, which are powerful tools for forming multiple carbon-carbon bonds in a single step. acs.orgnih.gov

Early synthetic attempts explored various avenues to construct the complex ring system. One of the initial strategies was based on a Pauson-Khand reaction, a [2+2+1] cycloaddition, to form the fused 7/5 ring system. However, this approach unexpectedly yielded a bridged 8-5 ring system, a product of a type-II Pauson-Khand reaction, highlighting the intricate challenges in controlling regioselectivity for this specific target. researchgate.netresearchgate.net Another early-stage investigation focused on a biomimetic oxidation to install the hydroxy butenolide moiety in the final steps of the synthesis. researchgate.netlookchem.com These initial forays, while not all immediately successful in reaching the final target, provided valuable insights into the reactivity of key intermediates and informed the design of subsequent, more successful synthetic routes. researchgate.net

A prominent retrosynthetic analysis envisions the elaboration of the final molecule from a cyclopentenone precursor, which itself is derived from a furan (B31954) building block. unizg.hr This strategy hinges on the closure of the seven-membered ring at a later stage, followed by functionalization of the furan ring to complete the synthesis. unizg.hr The first total synthesis of this compound was achieved through a strategy featuring an intramolecular Diels-Alder (IMDA) reaction to construct the tricyclic core and a late-stage biomimetic oxidation. unizg.hr

Diverse Approaches to the Construction of the Tricyclic [5-7-6] Skeleton

The construction of the central tricyclic [5-7-6] skeleton of this compound is a cornerstone of its total synthesis. acs.orgnih.gov Researchers have devised several ingenious strategies to assemble this challenging ring system, each with its own set of methodological innovations.

Intramolecular Diels-Alder (IMDA) Reaction-Based Strategies

The Intramolecular Diels-Alder (IMDA) reaction has emerged as a particularly effective and widely employed strategy for the construction of the [5-7-6] tricyclic core of this compound. acs.orgnih.govresearchgate.net This powerful cycloaddition reaction allows for the formation of the fused ring system in a highly convergent and often stereocontrolled manner. researchgate.net The general approach involves the synthesis of a precursor containing a diene and a dienophile tethered together, which then undergoes an intramolecular [4+2] cycloaddition to furnish the desired tricyclic framework. acs.orgnih.gov The success of this strategy is often dependent on the careful design of the IMDA precursor to favor the desired cyclization pathway. acs.org

A key aspect of these strategies is the use of a furan moiety, which can act as the diene component in the IMDA reaction. acs.org The inherent aromaticity of furan presents a challenge, as it is less reactive than a typical diene. However, its use is advantageous due to the diverse possibilities for subsequent functionalization of the resulting oxa-bridged cycloadduct. unizg.hracs.org

While thermal IMDA reactions are common, the synthesis of this compound has also seen the development of innovative catalytic approaches to promote this key transformation. In one of the first successful total syntheses, a variety of Lewis acids were initially screened to catalyze the IMDA reaction, but these proved to be ineffective. organic-chemistry.org Surprisingly, it was discovered that a catalytic amount of 2,6-di-tert-butyl-4-methylphenol (BHT) effectively promoted the desired cycloaddition, leading to the formation of the tricyclic core in high yield. lookchem.comorganic-chemistry.org While BHT is typically known as a radical scavenger, its role in this context is likely as a mild Brønsted acid, facilitating the reaction without causing decomposition of the sensitive substrate. organic-chemistry.org This discovery highlighted the potential for unconventional catalysts to overcome challenges in complex molecule synthesis.

Achieving a high level of diastereoselectivity in the IMDA reaction is crucial for an efficient total synthesis, as it dictates the stereochemical outcome of multiple stereocenters in the tricyclic product. organic-chemistry.org In the synthesis of this compound, the diastereoselectivity of the IMDA reaction is influenced by the conformation of the tether connecting the diene and dienophile. nih.gov By carefully designing the substrate, researchers have been able to achieve high levels of diastereocontrol, leading to the formation of a single diastereomer of the tricyclic adduct. unizg.hr This stereocontrol is a testament to the power of substrate-controlled reactions in complex natural product synthesis.

Catalytic Strategies for IMDA Reactions (e.g., BHT-Promoted)

Friedel-Crafts Triflation and Furan Functionalization Approaches

An alternative and elegant approach to the tricyclic core of this compound involves an intramolecular Friedel-Crafts triflation. unizg.hruni-muenchen.de This strategy utilizes the nucleophilic character of a furan ring to attack an in situ generated acylium ion or a related electrophilic species, leading to the formation of the seven-membered ring. unizg.hracs.org In this synthetic route, a cyclopentenone precursor bearing a furan moiety is treated with triflic anhydride, which promotes the cyclization to afford a vinyl triflate as a single diastereomer. unizg.hr The subsequent hydrolysis of this triflate furnishes the desired tricyclic ketone. unizg.hr This method provides a diastereoselective route to the [5-7-6] skeleton and showcases the versatility of furan as a key building block. unizg.hracs.orgnih.gov The furan ring can then be further functionalized at a later stage of the synthesis to complete the natural product. unizg.hrresearchgate.net

Unusual Intramolecular Aldol (B89426) Addition Strategies for Cyclopentenone Moiety

The construction of the cyclopentenone ring fused to the seven-membered ring in this compound has necessitated the development of unconventional intramolecular aldol addition strategies. In one notable approach, the synthesis of Caribenol B, a related natural product, utilized an unusual intramolecular aldol addition to assemble its cyclopentenone moiety. acs.orgnih.gov This strategy was also explored in synthetic efforts toward this compound. unizg.hr The key challenge lies in controlling the regioselectivity and stereoselectivity of the cyclization of a precursor containing a ketone and an aldehyde or a suitable precursor.

In the synthesis of Caribenol B by Hao and Trauner, an oxidative cyclization of an aldehyde precursor led to an unstable intermediate that was immediately subjected to further reactions. unizg.hr A subsequent formylation and homologation yielded a nitrile intermediate. unizg.hr Oxidation of this nitrile to a cyanoketone (B1222219) set the stage for the crucial intramolecular aldol cyclization, which proceeded with notable diastereoselectivity, presumably directed by an adjacent isobutenyl group, to furnish the desired tertiary alcohol. unizg.hr While this specific sequence was applied to Caribenol B, the underlying principle of a late-stage, carefully orchestrated intramolecular aldol-type reaction to form the five-membered ring is a significant strategic element. acs.orgnih.gov Other approaches have also considered tandem aldol-type reactions for the rapid construction of complex carbocyclic frameworks. nih.gov

Late-Stage Functionalization and Installation of the 5-Hydroxyfuran-2(5H)-one Moiety

A critical and challenging feature of this compound is the 5-hydroxyfuran-2(5H)-one (or butenolide) moiety. acs.org Several synthetic campaigns have strategically deferred the installation of this sensitive functional group to the later stages of the synthesis to avoid potential complications with its reactivity. acs.orgorganic-chemistry.org

The general approach involves the synthesis of a precursor containing a furan ring, which then undergoes an oxidative transformation to generate the desired hydroxybutenolide. acs.orgnih.gov This late-stage functionalization is a hallmark of several successful total syntheses of this compound. nih.govacs.org

Biomimetic Oxidation Reactions

The conversion of a furan precursor to the 5-hydroxyfuran-2(5H)-one moiety is often accomplished through biomimetic oxidation reactions. nih.govnih.gov This transformation mimics the plausible biosynthetic pathway of this natural product. The Yang group, in their asymmetric total synthesis, employed a biomimetic oxidation as a key step to install the hydroxyl group into the butenolide ring system. acs.orgacs.org

The reaction typically involves the treatment of a furan-containing intermediate with molecular oxygen in the presence of a suitable base. thieme-connect.com This process is believed to proceed through a 2-hydroperoxy-furan-2(5H)-one intermediate, which is then reduced to the final 5-hydroxyfuran-2(5H)-one product. acs.org The use of peracetic acid has also been reported for the oxidation of the furan ring to the corresponding butenolide. unizg.hr These biomimetic approaches are attractive due to their efficiency and their ability to introduce the desired functionality under relatively mild conditions at a late stage of a complex synthesis. bibliotekanauki.pl

Selective Nucleophilic Additions to Dicarbonyl Systems

In the context of constructing the cyclopentenone ring and its functionalities, selective nucleophilic additions to dicarbonyl systems have proven to be a valuable tool. acs.org In the synthesis of Caribenol B, the challenging trans-diol moiety was installed via a selective nucleophilic addition to a hydroxy 1,2-diketone. acs.orgnih.gov

This strategy involves the careful manipulation of a precursor containing a 1,2-dicarbonyl functionality. The selective addition of a nucleophile, such as a Grignard reagent, to one of the carbonyl groups allows for the controlled installation of a new stereocenter. unizg.hr The diastereoselectivity of such additions can be influenced by adjacent stereocenters or directing groups within the molecule. unizg.hr While directly applied to Caribenol B, this methodology highlights a powerful approach for the stereocontrolled formation of highly functionalized cyclopentane (B165970) rings, a structural motif relevant to the broader family of related natural products.

Corey-Ensley Oxidation and Related Methodologies

A specific and effective method for the late-stage installation of the 5-hydroxyfuran-2(5H)-one moiety is the Corey-Ensley oxidation. organic-chemistry.org This reaction involves the treatment of a furan precursor with singlet oxygen, often generated photochemically or through the use of a chemical source, followed by reduction of the resulting endoperoxide.

In their total synthesis of this compound, the Yang group successfully employed a variation of this methodology. acs.org They treated their furan-containing intermediate with molecular oxygen and triethylphosphite under basic conditions. organic-chemistry.orgacs.org This one-pot procedure led to the formation of this compound in a remarkable 66% yield, demonstrating the power of this late-stage oxidation. thieme-connect.comacs.org The successful application of the Corey-Ensley oxidation underscores its utility in the synthesis of complex natural products bearing the hydroxybutenolide functionality. lookchem.comacs.org

Development of Asymmetric and Protecting-Group-Free Total Syntheses

The Yang group has reported an asymmetric, protecting-group-free total synthesis of (+)-Caribenol A. nih.govpkusz.edu.cn This elegant approach utilized a chiral scaffold to establish the initial stereochemistry, which was then relayed through subsequent transformations. pkusz.edu.cn A key intramolecular Diels-Alder reaction proceeded with high stereocontrol, and the synthesis was completed without the need for traditional protecting groups for the various functional moieties. pkusz.edu.cn The development of such efficient and elegant synthetic routes represents a major achievement in the field of total synthesis. dntb.gov.ua

Comparative Analysis of Synthetic Routes: Efficiency, Step Count, and Atom Economy

Multiple research groups have reported total syntheses of this compound, each with its own unique strategy and set of methodologies. unizg.hrorganic-chemistry.org A comparative analysis of these routes reveals the trade-offs between different approaches in terms of efficiency, step count, and atom economy.

The first total synthesis by the Yang group featured an intramolecular Diels-Alder reaction to construct the tricyclic core and a late-stage biomimetic oxidation, completed in approximately 17 steps. bibliotekanauki.plresearchgate.net A subsequent protecting-group-free synthesis by the same group offered a more streamlined approach. pkusz.edu.cn The synthesis by Hao and Trauner utilized a Friedel-Crafts triflation for the formation of the seven-membered ring and also employed a late-stage oxidation of a furan ring. acs.orgnih.gov

The following table provides a simplified comparison of key aspects of selected synthetic routes to this compound.

| Synthetic Route | Key Strategy for Tricyclic Core | Key Strategy for Furanone Moiety | Noteworthy Features |

| Yang et al. (2010/2013) acs.orgnih.gov | Intramolecular Diels-Alder Reaction | Biomimetic Oxidation / Corey-Ensley Oxidation | First asymmetric total synthesis |

| Hao and Trauner (2017) acs.orgnih.gov | Friedel-Crafts Triflation | Late-stage Oxidation of Furan | Unified synthesis of Caribenols A and B |

| Yang et al. (2013) nih.govpkusz.edu.cn | Intramolecular Diels-Alder Reaction | Biomimetic Oxidation | Asymmetric, Protecting-Group-Free |

Investigation of Caribenol A S Biological Activities and Mechanistic Research

In Vitro Assessment of Antimycobacterial Activity of Caribenol A

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Natural products like this compound are valuable sources for novel chemical scaffolds with potential antimycobacterial properties. pku.edu.cn

This compound has been evaluated for its inhibitory activity against the virulent H37Rv strain of Mycobacterium tuberculosis. pku.edu.cnunizg.hr However, reports on its potency vary. Some early reports described it as having strong inhibitory activity. pku.edu.cn Conversely, a detailed study reported a Minimum Inhibitory Concentration (MIC) value of >128 µg/mL, which suggests weak activity under the tested conditions. uni-muenchen.de Another source cites an inhibitory concentration range of 64–128 µg/mL. researchgate.net This discrepancy in reported activity may stem from differences in assay methodologies, such as the use of different media or inoculum densities, which can influence MIC values. ajol.infoeucast.org

| Compound | Organism | Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|---|

| This compound | Mycobacterium tuberculosis | H37Rv | >128 | uni-muenchen.de |

| This compound | Mycobacterium tuberculosis | H37Rv | 64-128 | researchgate.net |

The specific cellular targets and mechanisms of action for this compound's antimycobacterial activity have not yet been fully elucidated in published research. For many antitubercular drugs, particularly those derived from natural products, the complex cell wall of M. tuberculosis is a primary target. nih.govmdpi.com This intricate structure, composed of peptidoglycan, arabinogalactan, and mycolic acids, is essential for the bacterium's viability and virulence. nih.govmdpi.com Key enzymatic pathways involved in the biosynthesis of these cell wall components, such as those involving the mycolic acid flippase MmpL3 or arabinosyltransferases, are the targets of several existing and developmental drugs. nih.govelifesciences.org Future research involving the generation of resistant mutants and subsequent genomic analysis, or chemoproteomic approaches with tagged this compound analogs, would be required to identify its precise molecular target within the mycobacterium. nih.govnih.gov

Evaluation against Mycobacterium tuberculosis (H37Rv) Strains

Exploration of Other Reported Bioactivities within Academic Research Contexts

Beyond its antimycobacterial properties, this compound has demonstrated other bioactivities. It has been reported to possess antimalarial and antiplasmodial activity. nih.govunizg.hrebi.ac.uk Specifically, it was evaluated against the chloroquine-resistant W2 strain of Plasmodium falciparum, exhibiting an IC50 value of 20 µg/mL, indicating weak-to-moderate activity. uni-muenchen.de Its analog, Caribenol B, also isolated from P. elisabethae, has similarly shown antitubercular and antimalarial properties. ebi.ac.uk The dual activity of this chemical scaffold against two major global pathogens highlights its potential as a starting point for drug discovery programs.

| Compound | Activity Type | Organism/Assay | Strain | Reported IC50 (µg/mL) | Reference |

|---|---|---|---|---|---|

| This compound | Antiplasmodial | Plasmodium falciparum | W2 (chloroquine-resistant) | 20 | uni-muenchen.de |

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying the structural features responsible for their biological effects. oncodesign-services.com For this compound, such studies involve synthesizing analogs to probe the importance of its unique tetracyclic core and various functional groups. escholarship.orgrsc.org

The complex and unique structure of this compound has made it a challenging but attractive target for total synthesis, with several distinct strategies being successfully developed. pku.edu.cn These synthetic routes are fundamental for producing not only the natural product itself but also modified analogs for SAR studies. rsc.org

Key synthetic strategies that enable the construction of the this compound scaffold include:

Intramolecular Diels-Alder (IMDA) Reaction: One of the first successful total syntheses utilized an IMDA reaction to construct the core tricyclic ring system of the molecule. pku.edu.cnresearchgate.net

Gold-Catalyzed Cope Rearrangement: A different approach employed a stereoselective Cope rearrangement promoted by a gold catalyst to assemble a key intermediate. pku.edu.cnresearchgate.net

Late-Stage Furan (B31954) Oxidation: Another strategy featured the late-stage oxidation of a furan ring to install the hydroxy butenolide moiety, demonstrating the utility of furans as versatile synthons in complex molecule synthesis. pku.edu.cnunizg.hr

These established synthetic pathways provide a platform to create chemically modified this compound scaffolds. By altering substituents, modifying ring structures, or changing stereochemical configurations, chemists can generate a library of analogs for comprehensive SAR profiling. oncodesign-services.comrsc.org

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov While detailed SAR studies on this compound are still emerging, analysis of its structure and the focus of synthetic efforts provide insight into its potential pharmacophoric elements.

The key features likely crucial for its bioactivity include:

The Tetracyclic Ring System: The rigid and sterically complex caged structure is a defining feature of this compound and is likely fundamental to its interaction with biological targets. pku.edu.cn

The Hydroxy Butenolide Moiety: The installation of this functional group is a critical step in the total synthesis of this compound, suggesting its importance for activity. researchgate.net The hydrogen-bonding capability of the hydroxyl group and the electrophilic nature of the lactone could be key interaction points.

Further synthesis and biological evaluation of analogs are necessary to precisely map the pharmacophore and determine which elements are essential for antimycobacterial versus antimalarial activity. nih.gov

Design and Synthesis of Chemically Modified this compound Scaffolds for SAR Profiling

Mechanistic Investigations at the Molecular and Cellular Levels

Scientific inquiry into how this compound exerts its biological effects is ongoing. Initial studies have confirmed its activity against significant human pathogens, but the specific molecular interactions driving these effects are not yet fully understood.

Antitubercular Activity:

This compound has demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv. However, specific studies detailing its mechanism of action against this bacterium are not yet available in the public domain. The mechanisms of other antitubercular drugs often involve the inhibition of essential enzymes for cell wall synthesis, protein synthesis, or nucleic acid synthesis. For instance, well-established drugs target processes like mycolic acid synthesis, which is crucial for the mycobacterial cell wall integrity. nih.govmdpi.comunisciencepub.com It is plausible that this compound could interfere with one of these or other vital pathways, but further research is required to identify its specific molecular target within M. tuberculosis.

Antiplasmodial Activity:

The compound has also shown promise as an antiplasmodial agent, suggesting its potential in the development of new antimalarial therapies. The mechanisms of action for many antimalarial drugs involve interfering with the parasite's lifecycle, such as inhibiting the detoxification of heme or targeting specific parasite enzymes essential for its survival. nih.govmalariaworld.org For example, some quinoline-based drugs are known to inhibit the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT). nih.gov Whether this compound shares a similar mechanism or acts on a novel target within the Plasmodium parasite is a subject for future investigation.

Currently, there is a notable absence of published data from molecular docking studies, specific enzyme inhibition assays, or detailed cellular pathway analysis for this compound. The scientific community awaits further research to shed light on these crucial aspects of its pharmacological profile.

Table of Research Findings on this compound's Biological Activities

| Biological Activity | Target Organism/Cell Line | Observed Effect | State of Mechanistic Understanding |

| Antitubercular | Mycobacterium tuberculosis H37Rv | Inhibitory activity | Mechanism not yet elucidated |

| Antiplasmodial | Plasmodium species | Inhibitory activity | Mechanism not yet elucidated |

Chemical Derivatization and Analog Synthesis for Research Probes

Methodologies for Targeted Chemical Modifications of Caribenol A

The total syntheses of this compound have revealed several key chemical transformations that can be adapted for targeted modifications of the natural product. These methodologies focus on the specific functional groups present in the molecule, such as the furan (B31954) ring in its precursors, the hydroxybutenolide moiety, and various sites for carbon-carbon bond formation.

One of the most critical modifications involves the late-stage oxidation of a furan precursor to form the biologically important hydroxybutenolide ring. unizg.hrorganic-chemistry.org Yang and coworkers demonstrated that treating a late-stage intermediate with triethylphosphite and oxygen under basic conditions (K₂CO₃) successfully installed the 5-hydroxyfuran-2(5H)-one motif in high yield. organic-chemistry.orglookchem.com Alternatively, the Trauner group utilized peracetic acid for this oxidation step. unizg.hr These methods allow for selective oxidation at the furan ring without disturbing the rest of the complex polycyclic structure.

Modification of the cyclopentene (B43876) ring has also been demonstrated. The installation of the C15 methyl group was achieved via triflation of a cyclopentanone (B42830) intermediate followed by a palladium-catalyzed Negishi or Stille coupling reaction with dimethylzinc (B1204448) or tetramethyltin, respectively. unizg.hrorganic-chemistry.orgsynarchive.com This strategy offers a clear pathway for introducing other alkyl or functionalized groups at this position to probe their effect on biological activity.

The various hydroxyl groups and carbon-carbon bonds established during synthesis represent further points for modification. For instance, the stereochemistry and protecting group strategies employed during the synthesis could be altered to produce epimers or other stereoisomers of this compound, providing valuable insight into the spatial requirements for its biological function. The intramolecular Diels-Alder reaction, a key step in constructing the tricyclic core in some syntheses, could be performed with modified dienes or dienophiles to generate analogs with altered ring systems. organic-chemistry.orgbibliotekanauki.pl

Synthesis of Structurally Simplified this compound Analogs

The synthesis of structurally simplified analogs of this compound is essential for identifying the pharmacophore—the minimal structural unit required for biological activity. Research efforts have focused on developing flexible synthetic routes that allow for the creation of a library of analogs. lookchem.combibliotekanauki.pl By systematically removing or altering certain structural features, researchers can correlate these changes with gains or losses in activity against targets like Mycobacterium tuberculosis. bibliotekanauki.pl

A primary strategy for analog synthesis involves utilizing common building blocks that can be elaborated into diverse structures. The total synthesis developed by Trauner and coworkers exemplifies this approach, where a central furan building block was used to access not only this compound but also Caribenol B and a second-generation synthesis of amphilectolide. unizg.hrnih.gov This highlights the versatility of furan-based chemistry in creating a range of related natural product-like compounds.

Synthetic strategies can be adapted to produce simplified analogs. For example, by forgoing the final methyl group installation or the late-stage oxidation, analogs lacking these specific features can be readily prepared. Similarly, intermediates from the synthetic pathways, which possess parts of the tricyclic core but not the full structure, can be tested for biological activity. The development of different routes to the core 5-7-6 tricyclic ring system, such as through an intramolecular Diels-Alder reaction, a Cope rearrangement, or a Friedel-Crafts triflation, provides multiple entry points for creating structural diversity. unizg.hruni-muenchen.de

Table 1: Selected Synthetic Strategies Amenable to Analog Generation

| Synthetic Approach | Key Reaction for Core Construction | Potential for Simplification/Analog Synthesis | Reference |

|---|---|---|---|

| Yang Synthesis | Intramolecular Diels-Alder (IMDA) Reaction | Modification of the diene or dienophile precursor to alter the resulting cyclohexene (B86901) ring. | organic-chemistry.orglookchem.com |

| Luo Synthesis | Cope Rearrangement and C-H Insertion | Altering the precursor for the Cope rearrangement can lead to different ring conformations or sizes. | unizg.hr |

| Trauner Synthesis | Friedel-Crafts Triflation | Using different furan-containing precursors to create variations in the 5-7-6 fused ring system. | unizg.hrnih.gov |

| General Strategy | Late-stage C-H Oxidation | Omitting this step produces des-hydroxy analogs, simplifying the final structure. | organic-chemistry.org |

Preparation of Mechanistic Probes and Labeled Analogs

To investigate the molecular mechanisms underlying this compound's bioactivity, researchers require specialized probes. These include analogs labeled with isotopes or bearing reporter groups like fluorescent tags. The synthetic routes established for this compound are directly applicable to the preparation of such molecules.

Isotopically labeled analogs are invaluable for metabolism studies and for use as internal standards in quantitative mass spectrometry. nih.gov For example, a ¹³C-labeled methyl group could be introduced at the C15 position by using ¹³C-labeled dimethylzinc in the palladium-catalyzed coupling step. organic-chemistry.org Similarly, incorporating starting materials labeled with ¹³C or deuterium (B1214612) into the early stages of the synthesis would distribute the label throughout the this compound scaffold, creating a tool for tracking the molecule in biological systems.

The synthesis of analogs for structure-activity relationship studies is a foundational step toward designing mechanistic probes. escholarship.org By identifying non-essential regions of the molecule, it becomes possible to attach linker groups for conjugation to fluorescent dyes or affinity matrices without abolishing biological activity. These derivatized probes are critical for identifying cellular binding partners and elucidating the compound's mode of action.

Applications of Derivatization in Enhancing Analytical Characterization

Chemical derivatization is a powerful tool to improve the detection and quantification of analytes that may otherwise exhibit poor analytical performance. mdpi.com For a molecule like this compound, which contains polar hydroxyl groups, derivatization can enhance its properties for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). restek.com

In GC analysis, analytes must be volatile and thermally stable. The hydroxyl groups of this compound make it non-volatile. Derivatization methods such as silylation or acetylation are commonly employed to address this. restek.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. This conversion increases volatility and improves chromatographic peak shape. Acetylation, using reagents like acetic anhydride, achieves a similar outcome by converting hydroxyls to acetate (B1210297) esters.

For LC-MS/MS analysis, derivatization can be used to enhance ionization efficiency and improve sensitivity. nih.gov Reagents can be chosen that introduce a readily ionizable group or a specific functional group that gives a characteristic fragmentation pattern, facilitating highly selective detection. For instance, derivatizing reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) can be used to target carbonyl groups (if present in an analog or degradation product) to form stable hydrazones that ionize efficiently in negative-ion electrospray ionization. nih.gov The use of isotope-labeled derivatizing agents further allows for precise and accurate quantification by creating an ideal internal standard. nih.gov

Table 2: Potential Analytical Derivatization Methods for this compound

| Derivatization Method | Reagent Example | Purpose | Target Functional Group | Analytical Technique |

|---|---|---|---|---|

| Silylation | BSTFA, TMCS | Increases volatility, improves thermal stability, enhances chromatographic performance. | Hydroxyl (-OH) | GC-MS |

| Acetylation | Acetic Anhydride | Increases volatility and improves peak shape. | Hydroxyl (-OH) | GC-MS |

| Isotope-Labeled Derivatization | ¹³C₆-3-Nitrophenylhydrazine | Provides an internal standard for accurate quantification, compensates for matrix effects. | Carbonyl (C=O) | LC-MS/MS |

Future Perspectives and Emerging Avenues in Caribenol a Research

Advances in Stereocontrolled Synthesis of Complex Norditerpenoids

The intricate, densely functionalized architecture of Caribenol A presents a formidable challenge to synthetic chemists. uni-muenchen.de The development of novel and efficient strategies for the stereocontrolled synthesis of such complex norditerpenoids is a critical area of ongoing research.

Key synthetic challenges include the construction of the tricyclic [5-7-6] core and the precise installation of multiple stereocenters. thieme-connect.comresearchgate.net Researchers have explored various approaches, including intramolecular Diels-Alder reactions and Friedel-Crafts cyclizations, to assemble the core structure. thieme-connect.comacs.org One notable strategy involved an intramolecular Diels-Alder reaction to construct the [5-7-6] tricyclic skeleton, which is also found in other natural products like the guanacasterpenes. thieme-connect.com Another approach utilized a Friedel-Crafts triflation for the diastereoselective formation of the seven-membered ring. acs.org

Future advancements in this area are expected to focus on:

Development of more convergent and atom-economical synthetic routes.

Exploration of novel catalytic methods for asymmetric transformations.

Application of computational modeling to predict and optimize reaction pathways. nih.gov

Successful strategies often rely on the use of chiral building blocks or auxiliaries to control stereochemistry throughout the synthesis. uni-muenchen.denih.gov For instance, some syntheses have commenced from chiral β-ketoesters, where the initially installed stereocenter directs the stereochemical outcome of subsequent reactions. researchgate.netnih.gov The use of furans as versatile starting materials has also proven effective, serving as powerful nucleophiles in the construction of the carbon skeleton. uni-muenchen.deacs.org Overcoming the challenges associated with late-stage functionalizations and the installation of sensitive functional groups remains a key objective. researchgate.netacs.org

Deepening Understanding of this compound Biosynthesis through Enzymatic and Genetic Studies

While the total synthesis of this compound has been achieved, the natural biosynthetic pathway of this and other norditerpenoids remains an area of active investigation. Elucidating the enzymatic machinery responsible for constructing the complex carbon skeleton and installing the various functional groups is a key goal.

The biosynthesis of norditerpenoid alkaloids is known to originate from the precursor isopentenyl pyrophosphate (IPP). rsc.org Through a series of enzymatic steps involving cyclases and tailoring enzymes like cytochrome P450 monooxygenases, the intricate structures of these natural products are assembled. rsc.orgnih.gov For many norditerpenoids, the initial steps involve the formation of diterpene precursors, which are then subjected to oxidative cleavage and rearrangement to yield the final C18 or C19 norditerpenoid skeleton. rsc.orgnih.gov

Future research in this domain will likely involve:

Genome mining and transcriptomic analysis of the source organism, the soft coral Pseudopterogorgia elisabethae, to identify putative biosynthetic gene clusters. nih.govjipb.net

Heterologous expression and characterization of candidate enzymes to determine their specific functions in the biosynthetic pathway. nih.gov

In vitro reconstitution of biosynthetic pathways to gain a step-by-step understanding of the entire process.

A deeper understanding of this compound biosynthesis could pave the way for the development of biotechnological production platforms, offering a sustainable alternative to chemical synthesis or extraction from natural sources. rroij.com

Elucidation of Novel Biological Targets and Downstream Signaling Pathways

While preliminary studies have hinted at the biological potential of this compound, a comprehensive understanding of its molecular targets and the downstream signaling pathways it modulates is still lacking. Identifying the specific proteins or cellular components with which this compound interacts is crucial for elucidating its mechanism of action.

Modern approaches in chemical biology and systems pharmacology offer powerful tools for target identification. nih.govnih.gov These methods can help to pinpoint the direct binding partners of a natural product and map the subsequent changes in cellular signaling networks. nih.gov Techniques such as affinity chromatography coupled with mass spectrometry and computational target prediction are valuable in this endeavor. nih.govnih.gov

Future investigations should aim to:

Employ unbiased screening methods to identify the primary cellular targets of this compound.

Utilize transcriptomic and proteomic approaches to map the global cellular response to this compound treatment. nih.gov

Validate identified targets through genetic and pharmacological approaches to confirm their role in the observed biological activity. plos.org

Uncovering the molecular targets of this compound will not only clarify its biological function but also open up new avenues for its potential therapeutic applications.

Development of Advanced Methodologies for SAR and Mechanism of Action Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.orggardp.org For this compound, SAR studies will involve the synthesis and biological evaluation of a library of analogues to identify the key structural features responsible for its activity. gardp.org

Advanced methodologies are continuously being developed to streamline and enhance SAR and mechanism of action (MOA) studies. nih.gov These include:

Late-stage C-H functionalization: This allows for the rapid diversification of complex natural product scaffolds, enabling the efficient generation of analogues for SAR studies. nih.gov

Chemical proteomics: Techniques like activity-based protein profiling (ABPP) and drug affinity responsive target stability (DARTS) can directly identify the protein targets of a small molecule within a complex biological system. nih.gov

Computational modeling: In silico docking and molecular dynamics simulations can predict the binding modes of this compound and its analogues to potential targets, guiding the design of more potent and selective compounds. nih.gov

By systematically modifying different parts of the this compound molecule and assessing the impact on biological activity, researchers can build a detailed SAR model. This knowledge is invaluable for designing second-generation compounds with improved properties.

Synergistic Integration of Synthetic, Biological, and Computational Chemistry in this compound Research

The future of this compound research lies in the synergistic integration of multiple scientific disciplines. A holistic approach that combines the strengths of synthetic chemistry, biology, and computational science will be essential to fully exploit the potential of this natural product. nih.govscielo.org.mxresearchgate.net

This integrated research paradigm will involve:

Synthetic chemists developing efficient and flexible routes to this compound and its analogues, providing the necessary compounds for biological testing. scirp.org

Biologists employing advanced cellular and molecular techniques to elucidate the biosynthetic pathway, identify biological targets, and characterize the mechanism of action. helmholtz-hips.de

Computational chemists using modeling and data analysis to guide synthetic efforts, predict biological activity, and interpret experimental results. scielo.org.mx

The interplay between these disciplines creates a powerful feedback loop. For example, biological findings can inform the design of new synthetic targets, while computational predictions can prioritize which compounds to synthesize and test. scielo.org.mxacs.org This collaborative approach will accelerate the pace of discovery and maximize the scientific and potentially therapeutic value derived from this compound research.

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing Caribenol A’s structural identity and purity?

- Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D techniques like COSY, HSQC, HMBC) for structural elucidation, and HPLC with UV/Vis detection to assess purity. For novel compounds, cross-validate spectral data against synthetic intermediates (e.g., norbornene derivatives in RRM pathways) .

- Data Requirements : Include full spectral assignments, retention times, and purity thresholds (>95%) in supplementary materials .

Q. How can researchers design experiments to replicate the fused tricyclic core of this compound via Ring-Rearrangement Metathesis (RRM)?

- Methodological Answer : Follow the sequential aldol condensation and RRM protocol outlined by Ghosh et al. . Key steps:

- Optimize reaction conditions (catalyst loading, solvent, temperature) for ROM–RCM steps.

- Monitor reaction progress via TLC and GC-MS.

- Isolate intermediates (e.g., norbornene derivatives) and characterize epimeric mixtures at C-5 using chiral chromatography .

- Experimental Design : Include control experiments to test catalyst efficiency (e.g., Grubbs vs. Hoveyda-Grubbs catalysts) and minimize dimerization side products .

Q. What criteria should guide the selection of analytical techniques for verifying this compound’s bioactivity in vitro?

- Methodological Answer : Prioritize assays aligned with the compound’s hypothesized biological target (e.g., antimicrobial, cytotoxic). Use dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., ANOVA with post-hoc tests). Include positive/negative controls and replicate experiments (n ≥ 3) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Conduct comparative analyses of published datasets (e.g., NMR chemical shifts, coupling constants). Use computational tools (DFT calculations, ChemDraw NMR predictors) to model expected spectra. If discrepancies persist, propose revised stereochemical assignments or validate via X-ray crystallography .

- Case Study : The 45% yield of tricyclic compound [166] in Ghosh’s synthesis involved an epimeric mixture at C-5, requiring chiral resolution and stereochemical reassessment .

Q. What strategies optimize the RRM pathway for this compound to improve yield and reduce byproducts?

- Methodological Answer :

- Catalyst Screening : Test alternative metathesis catalysts (e.g., Zhan-1B) for enhanced selectivity.

- Solvent Effects : Evaluate polar aprotic solvents (e.g., DCM vs. toluene) to stabilize transition states.

- Kinetic Control : Adjust reaction time and temperature to favor intramolecular cyclization over dimerization .

Q. How can computational chemistry enhance the rational design of this compound analogs with improved bioactivity?

- Methodological Answer :

- Perform molecular docking to predict binding affinities for target proteins (e.g., enzymes, receptors).

- Apply QSAR models to correlate structural modifications (e.g., substituent effects, ring strain) with activity.

- Validate predictions via synthesis and bioassays, iterating based on empirical results .

Q. What ethical and practical considerations arise when scaling this compound synthesis for collaborative studies?

- Methodological Answer :

- Ethical : Ensure compliance with safety protocols (e.g., fume hood use, waste disposal) and material transfer agreements (MTAs) for shared compounds .

- Practical : Document synthetic procedures in detail (e.g., catalyst batches, purification steps) to enable reproducibility across labs .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in biological activity data for this compound across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。